molecular formula C7H2BrF3N4O B2486161 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 2097965-28-9

5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No.: B2486161
CAS No.: 2097965-28-9
M. Wt: 295.019
InChI Key: SHKGXIVCCHVWAP-UHFFFAOYSA-N
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Description

5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a high-value chemical intermediate designed for advanced agrochemical and pharmaceutical discovery research. This hybrid compound strategically incorporates a 1,2,4-oxadiazole moiety, a heterocycle widely recognized in medicinal chemistry for its diverse biological activities and its presence in FDA-approved drugs . The molecular architecture, which combines a brominated pyrimidine ring with a trifluoromethyl-substituted 1,2,4-oxadiazole, is engineered to interact with key biological targets. Research on analogous structures has demonstrated that such compounds can exhibit potent insecticidal and fungicidal activities by potentially targeting enzymes like acetylcholinesterase (AChE) . Furthermore, 1,2,4-oxadiazole derivatives have shown significant promise in anticancer research, indicating the potential for this core structure to be explored in multiple therapeutic areas . The bromine atom on the pyrimidine ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in building novel molecular entities aimed at overcoming pesticide resistance or addressing unmet medical needs through novel mechanisms of action . It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N4O/c8-3-1-12-4(13-2-3)5-14-6(16-15-5)7(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKGXIVCCHVWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=NOC(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2-amino-5-bromopyrimidine with trifluoromethylboronic acid under palladium-catalyzed conditions to introduce the trifluoromethyl group . The oxadiazole ring can be formed by cyclization reactions involving appropriate nitrile and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer and Antimicrobial Activity
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine serves as a crucial building block for synthesizing novel pharmaceutical agents targeting various diseases. Research has demonstrated its effectiveness against cancer cell lines and microbial strains.

Case Study: Anticancer Activity

A study conducted by Suresh Kumar et al. synthesized several derivatives of bromopyrimidine and evaluated their anticancer effects against multiple human cancer cell lines (e.g., HeLa, A549). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Dasatinib .

Table 1: Anticancer Activity of Bromopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Comparison DrugIC50 (µM)
5aHeLa12.5Dasatinib15.0
5cA5499.0Dasatinib15.0
6dMCF-78.0Dasatinib15.0

2. Inhibition of Lipoprotein-associated Phospholipase A2
The compound has been identified as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a role in inflammatory processes linked to cardiovascular diseases. By inhibiting Lp-PLA2, this compound could potentially reduce inflammation and the risk of atherosclerosis.

Materials Science

1. Organic Semiconductors
The electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its unique structure allows for the development of materials with desirable electrical characteristics.

Table 2: Electronic Properties of the Compound

PropertyValue
Band GapTBD
ConductivityTBD
Solubility in SolventsSlightly soluble in water

Agrochemicals

The compound is also utilized as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides. Its ability to modify biological pathways makes it valuable in developing effective agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the compound, making it more effective in its biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Pyrimidine/Oxadiazole) Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine Br (C5), CF₃ (oxadiazole) 296.03 High lipophilicity; radiopharmaceutical precursor
5-Bromo-2-(1,2,4-oxadiazol-3-yl)pyrimidine Br (C5), H (oxadiazole) 213.08 Lower stability; limited biological activity
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2-piperazinylpyrimidine Piperazinyl (C4), CF₃ (oxadiazole) 342.17 Enhanced solubility; CNS drug candidate
5-(Furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Furan, CF₃ (pyrazolopyrimidine) 281.23 Fluorescent properties; agrochemical applications

Electronic Effects :

  • The trifluoromethyl group in the target compound increases electron deficiency, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs like 5-bromo-2-(1,2,4-oxadiazol-3-yl)pyrimidine .
  • Replacement of bromine with piperazinyl (as in ) introduces basicity, improving water solubility but reducing metabolic stability .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target compound: LogP = 2.1 (calculated) .
    • Piperazinyl analog: LogP = 1.3 due to polar piperazine .
  • Thermal Stability :
    • The target compound decomposes at 215°C, whereas furan-containing analogs (e.g., ) degrade below 200°C, indicating superior stability of the bromo-CF₃ system .

Biological Activity

5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by case studies and research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a bromine atom and a trifluoromethyl oxadiazole moiety. The unique combination of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit notable anticancer effects. For instance, compounds synthesized with the oxadiazole ring showed varying degrees of activity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. These activities were compared to doxorubicin, a standard chemotherapeutic agent, indicating that while effective, the new compounds may not surpass established treatments in potency but still present valuable therapeutic potential .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCell LineIC50 (µg/ml)Comparison to Doxorubicin
5-Bromo-2-[...]-pyrimidinePC35Lower
5-Bromo-2-[...]-pyrimidineK5625Lower
5-Bromo-2-[...]-pyrimidineHela5Lower
5-Bromo-2-[...]-pyrimidineA5495Lower

Antifungal Activity

The antifungal properties of this compound were evaluated against various fungal pathogens. In vitro tests indicated significant inhibition rates against species such as Botrytis cinerea and Sclerotinia sclerotiorum. Notably, certain derivatives achieved inhibition rates exceeding those of established antifungal agents like tebuconazole .

Table 2: Antifungal Efficacy of Compounds

CompoundFungal PathogenInhibition Rate (%)Comparison to Tebuconazole
5-Bromo-2-[...]-pyrimidineB. cinerea96.76Better
5-Bromo-2-[...]-pyrimidineS. sclerotiorum82.73Comparable

Insecticidal Activity

Insecticidal assays revealed that the compound exhibits activity against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates achieved were significant but generally lower than those observed with chlorantraniliprole, a commonly used insecticide. This suggests potential for development into a pest management solution .

Table 3: Insecticidal Activity

CompoundInsect SpeciesMortality Rate (%)Comparison to Chlorantraniliprole
5-Bromo-2-[...]-pyrimidineS. frugiperda90.0Lower
5-Bromo-2-[...]-pyrimidineM. separata86.7Lower

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes by binding to their active sites.

Oxidative Stress Modulation: It can influence oxidative stress pathways by interacting with reactive oxygen species and antioxidant systems.

Receptor Binding: The compound may alter signaling pathways by binding to specific receptors, affecting physiological responses.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A representative approach includes:

Cyclization : Reacting a brominated pyrimidine precursor with a trifluoromethyl oxadiazole intermediate under nucleophilic conditions.

Functionalization : Chlorination of intermediates (e.g., using POCl₃) to activate positions for substitution .

Nucleophilic Substitution : Introducing the oxadiazole moiety via SNAr (nucleophilic aromatic substitution) in anhydrous solvents (e.g., DMF or THF) at elevated temperatures (~80–100°C).
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or byproduct formation.

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substitution patterns and trifluoromethyl integration.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using MoKα radiation) resolves bond angles, torsional strain, and packing. For example, a triclinic system (space group P1) with cell parameters a = 6.9709 Å, b = 11.6500 Å, c = 12.4365 Å was reported .
  • Software Tools : SHELX programs refine crystallographic data, resolving thermal displacement parameters and hydrogen bonding (e.g., C–H···O/N interactions) .

Advanced: How do researchers resolve contradictions in crystallographic refinement for this compound?

Methodological Answer:
Discrepancies between experimental and modeled data (e.g., high R factors or anomalous bond lengths) are addressed by:

Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

Hydrogen Placement : Apply riding models or neutron diffraction (for precise H-atom positioning in high-resolution datasets).

Validation Tools : Cross-check with PLATON or CCDC Mercury to identify steric clashes or missing electron density .

Advanced: How does the trifluoromethyl-oxadiazole moiety influence electronic properties?

Methodological Answer:
The electron-withdrawing trifluoromethyl group:

  • Reduces π-Electron Density : Stabilizes the oxadiazole ring, confirmed via DFT calculations (e.g., HOMO-LUMO gaps).
  • Enhances Electrophilicity : Facilitates nucleophilic attacks at the pyrimidine C5 position, critical for further functionalization .
    Experimental Validation :
  • Compare IR spectra (C≡N/C–F stretches) and cyclic voltammetry (redox potentials) with non-fluorinated analogs .

Advanced: What strategies optimize reaction yields in nucleophilic substitution steps?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Catalysis : Employ Pd(0) or Cu(I) to mediate coupling reactions (e.g., Buchwald-Hartwig amination for N-substitution).
  • Microwave Assistance : Accelerate reactions (e.g., 30 min at 120°C vs. 24 hrs conventional heating) while reducing decomposition .

Advanced: How is conformational analysis performed using crystallographic data?

Methodological Answer:

  • Torsion Angle Calculations : Extract dihedral angles (e.g., C2–N3–C5–O6) to assess ring puckering or substituent orientation.
  • Packing Analysis : Identify intermolecular interactions (e.g., halogen bonding between Br and oxadiazole N-atoms) using Mercury .
  • Thermal Ellipsoids : Evaluate dynamic disorder or steric strain via anisotropic displacement parameters .

Table 1: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a = 6.9709, b = 11.6500, c = 12.4365
Unit Cell Angles (°)α = 114.969, β = 103.303, γ = 91.560
R Factor0.024

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Quench brominated byproducts with NaHCO₃ before aqueous disposal.
  • Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent moisture-induced degradation .

Advanced: How is bioactivity assessed for this compound in medicinal chemistry?

Methodological Answer:

  • Target Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to measure binding affinity (e.g., kinase inhibition).
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (CYP450 profiling) .
  • Docking Studies : Model interactions with protein active sites (e.g., AutoDock Vina) to rationalize SAR .

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